Esculin
Overview
Description
Mechanism of Action
Target of Action
Esculin, also known as athis compound, primarily targets Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system, particularly in the activation of innate immunity. It recognizes pathogen-associated molecular patterns and triggers an immune response .
Mode of Action
This compound interacts with TLR4 to protect against lipopolysaccharide (LPS)-induced septic cardiomyopathy . It binds to TLR4, which can alleviate LPS-induced septic cardiomyopathy, improving heart injury and function . Additionally, this compound is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .
Biochemical Pathways
This compound affects several biochemical pathways. It has been identified as a potential Wnt-β-catenin pathway inhibitor by disrupting the formation of the β-catenin-Tcf complex . It also activates the Nrf2/GPX4 signaling pathway , which plays a crucial role in oxidative stress response and inflammation. Furthermore, this compound can reverse LPS-induced upregulation of TLR4 and NF-κB p65 phosphorylation .
Pharmacokinetics
It is known that the oral bioavailability of this compound is low . The extensive glucuronidation is described to be the main metabolic pathway of this compound .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It improves capillary permeability and fragility, focusing on capillary protection . It also inhibits the proliferation of certain cancer cells, regulates epithelial-mesenchymal transition (EMT) of the cells via the down-regulation of vimentin and Snail, and up-regulation of E-cadherin expressions .
Action Environment
Environmental factors can influence the action of this compound. For instance, fluctuations in cotyledon sucrose levels influence phloem velocity rapidly, supporting the pressure-flow model of phloem transport . Under acute changes in light levels, the phloem velocity mirrored changes in the expression of AtSUC2 . This suggests that under certain environmental conditions, transcriptional regulation may affect the abundance of AtSUC2, and thus regulate the phloem transport velocity .
Biochemical Analysis
Biochemical Properties
Esculin is a glycosidic coumarin derivative . Many bacteria can hydrolyze this compound, but few can do so in the presence of bile . Bacteria that are bile-esculin positive are able to grow in the presence of bile salts and the hydrolysis of the this compound in the medium results in the formation of glucose and a compound called esculetin . Esculetin, in turn, reacts with ferric ions to form a black diffusible complex .
Cellular Effects
This compound has a wide range of pharmacological activities. It has been found to have antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It can promote the expression of various endogenous antioxidant proteins, such as superoxide dismutase, glutathione peroxidase, and glutathione reductase . This is associated with the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .
Molecular Mechanism
The main activities of this compound focus on capillary protection, as it improves capillary permeability and fragility . It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue .
Temporal Effects in Laboratory Settings
In laboratory settings, the hydrolysis of this compound by bacteria can be determined in growth-supporting media . The reaction between esculetin and ferric ions forms a black-colored compound that can be detected on the this compound agar or via the this compound spot test .
Dosage Effects in Animal Models
Studies using animals indicate that this compound can exhibit an anti-inflammatory effect in various inflammatory models . This suggests that this compound may be promising for the treatment of a variety of inflammation-related diseases .
Metabolic Pathways
Pharmacokinetic studies have shown that the first-pass effect of the liver may be one of the reasons for the low oral bioavailability of esculetin . Furthermore, studies have demonstrated that extensive glucuronidation can be regarded as the main metabolic pathway of esculetin as well as the C-7 phenolic hydroxyl as its major metabolic site .
Transport and Distribution
This compound is transported and distributed within cells and tissues via specific transporters . Plasma membrane localized SUCs including AtSUC6 Col-0 and also sucrose specific SWEETs were able to mediate transport of the fluorescent sucrose analog this compound in transformed mesophyll protoplasts .
Subcellular Localization
The subcellular localization of this compound is at both the plasma membrane and tonoplast . In a novel approach to analyze sucrose transporters in planta, plasma membrane localized SUCs including AtSUC6 Col-0 and also sucrose specific SWEETs were able to mediate transport of the fluorescent sucrose analog this compound in transformed mesophyll protoplasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Esculin can be synthesized through the glycosylation of esculetin (6,7-dihydroxycoumarin) with glucose. The reaction typically involves the use of a glycosyl donor, such as a glucosyl bromide, and a catalyst like silver carbonate or silver oxide. The reaction is carried out in an anhydrous solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources like the bark of the horse chestnut tree. The extraction process involves maceration of the plant material in a suitable solvent, followed by filtration and purification steps such as crystallization or chromatography to isolate pure this compound .
Types of Reactions:
Substitution: this compound can participate in nucleophilic substitution reactions, where the glucoside moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase in aqueous buffer solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: Esculetin and glucose.
Oxidation: Quinone derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
Esculin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Esculetin: The aglycone form of esculin, known for its antioxidant and anti-inflammatory properties.
Fraxin: Another glycoside found in the same plant sources, with similar vasoprotective effects.
Fraxetin: A coumarin derivative with antioxidant and anti-inflammatory activities.
Uniqueness of this compound: this compound is unique due to its dual role as both a glycoside and a coumarin derivative. This dual nature allows it to participate in a variety of biochemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCADAYNFIFUHF-TVKJYDDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045318 | |
Record name | Esculin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aesculin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The main activities of Esculine focus on capillary protection, as it improves capillary permeability and fragility. It is reported to inhibit catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue. Esculine also showed good antioxidant properties, protecting triglycerides against auto-oxidation at high temperatures . The antioxidant property might as well explain some of the anti-inflammatory activity of the product, making it a suitable product for after sun treatments, for example. | |
Record name | Esculin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13155 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
531-75-9 | |
Record name | Esculin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esculin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esculin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13155 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Esculin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aesculin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.744 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Esculin, Aesculin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESCULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y1L18LQAF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aesculin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
Record name | Aesculin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Esculin has the molecular formula C15H16O9 and a molecular weight of 340.29 g/mol [, ].
A: Yes, this compound exhibits characteristic spectroscopic properties. For instance, its ultraviolet (UV) spectrum shows maximum absorption at approximately 334-344 nm [, , ]. In fluorescence spectroscopy, it displays excitation and emission wavelengths around 230 nm and 460 nm, respectively []. Various studies have employed these spectroscopic properties for analytical purposes, including determining this compound concentrations in biological samples and pharmaceutical preparations [, , ].
A: Molecular docking studies have been employed to investigate the binding interactions of this compound with proteins, such as bovine serum albumin (BSA) []. These studies provide insights into the binding affinity, binding sites, and the types of interactions involved in the complex formation [].
A: Studies on this compound derivatives, specifically acylated derivatives with varying acyl chain lengths, reveal the impact of structural modifications on its properties and activities []. Increasing the acyl chain length enhances this compound's lipophilicity, influencing its cellular transport and antioxidant capacity [].
ANone: Specific SHE regulations regarding this compound may vary depending on the geographical region and intended application. It's crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information.
A: Studies in rats indicate that this compound is rapidly absorbed after intravenous administration, with a half-life (T1/2α) of approximately 0.196 hours []. After oral administration, it exhibits site-specific absorption in the intestine, with the duodenum and jejunum displaying higher absorption rates compared to the ileum [].
ANone: Currently, limited information is available regarding specific resistance mechanisms to this compound. Further research is needed to explore this aspect comprehensively.
ANone: While this compound is generally considered safe for consumption in moderate amounts, further research is necessary to fully understand its long-term safety profile, especially regarding potential adverse effects from prolonged or high-dose exposure.
A: Research has explored the use of deacetylated gellan gum as a potential carrier for delivering this compound to the posterior segment of the eye []. This suggests that developing specific drug delivery systems could enhance this compound's therapeutic efficacy by improving its targeting to specific tissues.
ANone: While this compound's therapeutic benefits are linked to its modulation of oxidative stress and inflammatory pathways, specific biomarkers for predicting its efficacy or monitoring treatment response need further investigation.
ANone: Several analytical methods are employed for this compound quantification, including:
- High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection [, , , , , , ]. This technique offers high sensitivity and selectivity for separating and quantifying this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples.
- High-Performance Thin-Layer Chromatography (HPTLC) [, ]. This method is valuable for rapid screening and quantitative analysis of this compound in plant extracts and formulations.
- Micellar Electrokinetic Chromatography (MEKC) []. This technique provides a fast and efficient way to separate and quantify this compound, especially in pharmaceutical preparations.
- Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-QTOF-MS/MS) []. This highly sensitive and selective method is particularly useful for pharmacokinetic studies, enabling accurate quantification of this compound in biological samples.
- Spectrophotometry []. This technique, utilizing UV-Visible light absorption, is a simpler alternative for quantifying this compound, especially in less complex matrices.
ANone: Information regarding the ecotoxicological effects and environmental degradation of this compound is limited. Further research is needed to understand its potential impact on the environment and to develop strategies for mitigating any negative effects.
A: this compound exhibits poor solubility in lipid-based media, which can limit its oral bioavailability []. Enhancing its lipid solubility, potentially through chemical modification or formulation strategies, could improve its absorption and therapeutic efficacy.
ANone: Analytical methods for quantifying this compound undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, range, detection limit, quantification limit, robustness, and stability. These validation parameters guarantee the reliability and reproducibility of analytical data.
ANone: Quality control of this compound involves establishing specifications and standards for its identity, purity, potency, and stability. These standards ensure consistency and quality throughout the manufacturing process and in the final product.
ANone: Limited information is available on the immunogenicity of this compound. Further research is necessary to investigate its potential to elicit an immune response.
ANone: Data on this compound's interactions with drug transporters is scarce. Further investigation is needed to explore its potential to modulate the activity of drug transporters and the implications for its absorption, distribution, and excretion.
ANone: The potential of this compound to induce or inhibit drug-metabolizing enzymes is not well-characterized. Further research is required to determine if this compound impacts the metabolism of co-administered drugs.
ANone: As a naturally occurring compound, this compound is generally considered biocompatible. Information regarding its biodegradability is limited and requires further investigation.
ANone: Other coumarin derivatives or compounds with similar pharmacological activities could serve as potential alternatives to this compound, depending on the specific therapeutic application.
ANone: Appropriate waste management practices for this compound should adhere to local regulations and guidelines for handling chemical waste.
ANone: Various research databases, scientific journals, and online platforms provide access to scientific literature, analytical methods, and research data related to this compound.
A: this compound, derived from natural sources, has a long history of use in traditional medicine. Its presence in Cortex Fraxini highlights its significance in traditional Chinese medicine for treating various ailments [, , ]. Over time, scientific research has shed light on its pharmacological properties, prompting further investigation into its therapeutic potential.
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